molecular formula C21H26N2O2S B3050216 Mepazine acetate CAS No. 24360-97-2

Mepazine acetate

Cat. No.: B3050216
CAS No.: 24360-97-2
M. Wt: 370.5 g/mol
InChI Key: COBIOCPXKOZHSU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Mepazine acetate is synthesized through a series of chemical reactions involving phenothiazine as the starting material. The synthetic route typically involves the alkylation of phenothiazine with a suitable alkylating agent, such as 1-methylpiperidine, under controlled conditions . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Mepazine acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted phenothiazine derivatives .

Scientific Research Applications

Pharmacological Mechanisms

Mepazine acetate functions primarily as a MALT1 inhibitor. MALT1 is crucial for the signaling pathways that lead to lymphocyte activation and survival, making it a target for therapies aimed at treating autoimmune diseases and cancers. The compound has been shown to inhibit MALT1 proteolytic activity effectively, with an IC50 value of approximately 0.83 µM . This inhibition can lead to reduced inflammation and altered immune responses, which are beneficial in the context of autoimmune disorders.

Autoimmune Diseases

Research indicates that this compound may have protective effects in models of autoimmune diseases such as multiple sclerosis (MS). A study demonstrated that administration of mepazine in mice with experimental autoimmune encephalomyelitis (EAE), a model for MS, resulted in significant attenuation of disease symptoms . The compound was administered prophylactically and therapeutically, showing effectiveness in both scenarios.

Key Findings:

  • This compound reduced clinical scores in EAE models.
  • It did not adversely affect regulatory T cell differentiation, suggesting a targeted mechanism without compromising immune regulation .

Cancer Treatment

Mepazine has been explored as a potential treatment for various cancers, particularly those characterized by aberrant MALT1 activity. In vitro studies have shown that mepazine can inhibit tumor growth and induce apoptosis in cancer cells by targeting the MALT1 pathway . Specifically, it has been investigated for its effects on diffuse large B-cell lymphoma (DLBCL), where MALT1 plays a pivotal role in tumor cell survival.

Case Study:

  • A study on ABC-type DLBCL indicated that mepazine treatment led to decreased tumor viability and enhanced apoptosis markers .

Osteoclastogenesis Inhibition

Recent findings suggest that mepazine also inhibits RANK-induced osteoclastogenesis through mechanisms independent of MALT1 . This property is particularly relevant for conditions like osteoporosis and rheumatoid arthritis, where osteoclast activity leads to bone resorption.

Research Insights:

  • In collagen-induced arthritis models, mepazine treatment resulted in reduced bone resorption and pannus formation, indicating its potential for managing bone-related disorders .

Summary of Research Findings

The following table summarizes key studies on the applications of this compound:

Study Application Findings
Autoimmune Disease (EAE)Reduced clinical symptoms; preserved Treg differentiation
Cancer (DLBCL)Inhibition of tumor growth; apoptosis induction
OsteoclastogenesisInhibition via RANKL pathway; reduced bone resorption

Biological Activity

Mepazine acetate, a phenothiazine derivative, has garnered attention for its diverse biological activities, particularly in the fields of oncology and immunology. This article explores the pharmacological properties, mechanisms of action, and therapeutic potential of this compound, supported by relevant research findings and case studies.

This compound primarily functions as a MALT1 protease inhibitor . MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) plays a critical role in various cellular processes, including immune signaling and oncogenesis. By inhibiting MALT1 activity, this compound can modulate immune responses and exhibit anticancer properties.

Key Findings:

  • Inhibition of Osteoclastogenesis : Mepazine has been shown to inhibit RANKL-induced osteoclast differentiation by blocking NFATc1 expression, which is crucial for osteoclast formation. This suggests a potential application in treating bone-related diseases .
  • Antitumor Activity : Studies have demonstrated that mepazine exhibits significant antitumor effects, particularly when combined with immunotherapies like anti-PD-1 therapy. It enhances the fragility of tumor-infiltrating regulatory T cells (Tregs), leading to improved anti-tumor immunity .

Table 1: Summary of Pharmacological Effects of this compound

Study Effect Observed Methodology
Inhibition of MALT1 activityReduced autoimmune symptoms in experimental modelsAdministered intraperitoneally in EAE models; evaluated clinical scores
Osteoclastogenesis inhibitionPrevented RANK-induced osteoclast differentiationCultured bone marrow cells treated with mepazine; assessed NFATc1 expression
Antitumor effectsSynergistic effects with anti-PD-1 therapyEvaluated in murine tumor models; pharmacokinetic profiling conducted

Case Studies

  • Experimental Autoimmune Encephalomyelitis (EAE) :
    • In a study investigating the therapeutic potential of mepazine in EAE, mice treated with mepazine showed significant attenuation of disease symptoms when administered either prophylactically or after disease onset. This indicates that mepazine could be beneficial for autoimmune conditions like multiple sclerosis .
  • Cancer Treatment :
    • A translational study highlighted that (S)-mepazine demonstrated enhanced tumor accumulation and effectively inhibited MALT1 activity, leading to reduced tumor growth in syngeneic models. The study emphasized the potential clinical benefit of mepazine as a monotherapy or in combination with other treatments .

Properties

IUPAC Name

acetic acid;10-[(1-methylpiperidin-3-yl)methyl]phenothiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2S.C2H4O2/c1-20-12-6-7-15(13-20)14-21-16-8-2-4-10-18(16)22-19-11-5-3-9-17(19)21;1-2(3)4/h2-5,8-11,15H,6-7,12-14H2,1H3;1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COBIOCPXKOZHSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CN1CCCC(C1)CN2C3=CC=CC=C3SC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80947227
Record name Acetic acid--10-[(1-methylpiperidin-3-yl)methyl]-10H-phenothiazine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80947227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>55.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645132
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

24360-97-2
Record name 10H-Phenothiazine, 10-[(1-methyl-3-piperidinyl)methyl]-, acetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24360-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mepazine acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024360972
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid--10-[(1-methylpiperidin-3-yl)methyl]-10H-phenothiazine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80947227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10-[(1-methyl-3-piperidyl)methyl]-10H-phenothiazine monoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.991
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PECAZINE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U42703EIIO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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